1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole
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Overview
Description
1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole involves multiple steps. One common method includes the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst like n-butylamine, which is a variant of the Henry reaction . This reaction forms an intermediate, which is then subjected to further reactions to form the final indole derivative. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoro-3-phenyl-1H-indole: Known for its antiviral activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[2-nitro-1-(4-propan-2-ylphenyl)ethyl]-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-18(2)19-13-15-20(16-14-19)23(17-28(29)30)25-22-11-7-8-12-24(22)27(3)26(25)21-9-5-4-6-10-21/h4-16,18,23H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBRIMLAGIYQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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